6-Dehydro Prednisolone
Overview
Description
6-Dehydro Prednisolone is a metabolite of Prednisolone, which is a synthetic glucocorticoid, a derivative of cortisol . It is used to treat a variety of inflammatory and auto-immune conditions .
Synthesis Analysis
The synthesis of corticosteroids like Prednisolone involves a combination of chemistry and biotechnology . The starting material is diosgenin and the desired molecules are reached due to a good combination of chemistry and biotechnology that was developed along the second part of the twentieth century .
Molecular Structure Analysis
The IUPAC name for 6-Dehydro Prednisolone is (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one . It has a molecular formula of C21H26O5 and a molecular weight of 358.43 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of corticosteroids like Prednisolone include microbial transformation, hydroxylation, and dehydrogenation . The colorimetric determination of corticosteroids involves reactions with chromophore reagents .
Physical And Chemical Properties Analysis
6-Dehydro Prednisolone appears as an off-white to pale yellow solid . It is soluble in Dioxane, Methanol, and slightly soluble in water when heated . It has a predicted boiling point of 590.8±50.0°C and a predicted density of 1.33±0.1 g/cm3 .
Scientific Research Applications
Nanoprecipitation for Drug Delivery
Prednisolone, including its 6-dehydro form, has been studied for drug delivery applications. Nanoprecipitation techniques can encapsulate prednisolone within nanoparticles, enhancing its bioavailability and targeted delivery. Researchers have examined alterations in Reynolds number (Re) and Dean number (De) during nanoprecipitation processes .
Microbial Steroid Transformations
Microorganisms play a vital role in steroid modifications. Whole-cell biocatalysis using microbial cells can functionalize steroid molecules. For instance, 6-Dehydro Prednisolone can be produced from 4-androstene-3,17-dione (AD) through microbial transformations. Advances in genetic engineering and metabolic engineering have expanded the possibilities in this field .
Pharmaceutical Synthesis
6-Dehydro Prednisolone serves as an intermediate in the synthesis of other valuable pharmaceutical compounds. For example, it is a precursor to exemestane (XXIV), an aromatase inhibitor used in breast cancer treatment. The efficient conversion of AD to 6-methylene androsta-1,4-diene-3,17-dione (exemestane) highlights its significance .
Mechanism of Action
- GRs play a crucial role in regulating gene expression by binding to specific DNA sequences. Upon activation, they modulate transcription of anti-inflammatory and immunosuppressive genes .
- By inhibiting pro-inflammatory cytokines and enzymes, it mitigates inflammation and allergic reactions .
Target of Action
Mode of Action
Pharmacokinetics
Future Directions
properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-5,7,9,14-16,18,22,24,26H,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFSJFFZKKRVOE-VWUMJDOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)C=CC4=CC(=O)C=CC34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C=CC4=CC(=O)C=C[C@]34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279501 | |
Record name | (11|A)-11,17,21-trihydroxypregna-1,4,6-triene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Dehydro Prednisolone | |
CAS RN |
2427-64-7 | |
Record name | delta6-Prednisolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002427647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC12882 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (11|A)-11,17,21-trihydroxypregna-1,4,6-triene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .DELTA.6-PREDNISOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEN45FVD9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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